molecular formula C14H8ClNO2S2 B286278 (5E)-5-[(5-chlorothiophen-2-yl)methylidene]-3-phenyl-1,3-thiazolidine-2,4-dione

(5E)-5-[(5-chlorothiophen-2-yl)methylidene]-3-phenyl-1,3-thiazolidine-2,4-dione

Cat. No. B286278
M. Wt: 321.8 g/mol
InChI Key: OLFSCTBHNKGYAI-DHZHZOJOSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(5E)-5-[(5-chlorothiophen-2-yl)methylidene]-3-phenyl-1,3-thiazolidine-2,4-dione, also known as CP-544439, is a chemical compound that belongs to the class of thiazolidinedione derivatives. It has been studied extensively for its potential therapeutic applications in the treatment of various diseases, particularly cancer.

Mechanism of Action

(5E)-5-[(5-chlorothiophen-2-yl)methylidene]-3-phenyl-1,3-thiazolidine-2,4-dione exerts its anti-cancer effects by inhibiting the activity of the protein kinase CK2, which is involved in various cellular processes, including cell proliferation, differentiation, and apoptosis. (5E)-5-[(5-chlorothiophen-2-yl)methylidene]-3-phenyl-1,3-thiazolidine-2,4-dione binds to the ATP-binding site of CK2, thereby inhibiting its activity and leading to the induction of cell cycle arrest and apoptosis in cancer cells.
Biochemical and Physiological Effects:
(5E)-5-[(5-chlorothiophen-2-yl)methylidene]-3-phenyl-1,3-thiazolidine-2,4-dione has been shown to have minimal toxicity in normal cells, indicating its potential as a safe and effective anti-cancer agent. It has also been shown to have anti-inflammatory effects, which may be useful in the treatment of various inflammatory diseases.

Advantages and Limitations for Lab Experiments

One of the advantages of (5E)-5-[(5-chlorothiophen-2-yl)methylidene]-3-phenyl-1,3-thiazolidine-2,4-dione is its specificity for CK2, which makes it a useful tool for studying the role of CK2 in various cellular processes. However, its low solubility in water and other solvents may limit its use in certain experimental settings.

Future Directions

Future research on (5E)-5-[(5-chlorothiophen-2-yl)methylidene]-3-phenyl-1,3-thiazolidine-2,4-dione could focus on its potential therapeutic applications in other diseases, such as inflammatory diseases and neurodegenerative diseases. Additionally, further studies could be conducted to optimize the synthesis and formulation of (5E)-5-[(5-chlorothiophen-2-yl)methylidene]-3-phenyl-1,3-thiazolidine-2,4-dione for improved efficacy and safety. Finally, studies on the pharmacokinetics and pharmacodynamics of (5E)-5-[(5-chlorothiophen-2-yl)methylidene]-3-phenyl-1,3-thiazolidine-2,4-dione could provide valuable insights into its potential clinical applications.

Synthesis Methods

(5E)-5-[(5-chlorothiophen-2-yl)methylidene]-3-phenyl-1,3-thiazolidine-2,4-dione can be synthesized by the reaction of 5-chlorothiophene-2-carboxylic acid with hydrazine hydrate, followed by the reaction of the resulting hydrazide with 3-phenyl-2,4-thiazolidinedione in the presence of acetic anhydride. The final product is obtained after purification and recrystallization.

Scientific Research Applications

(5E)-5-[(5-chlorothiophen-2-yl)methylidene]-3-phenyl-1,3-thiazolidine-2,4-dione has been extensively studied for its potential therapeutic applications in cancer treatment. It has been shown to inhibit the growth of various cancer cell lines, including breast, lung, colon, and pancreatic cancer cells. (5E)-5-[(5-chlorothiophen-2-yl)methylidene]-3-phenyl-1,3-thiazolidine-2,4-dione exerts its anti-cancer effects by inducing cell cycle arrest and apoptosis in cancer cells.

properties

Molecular Formula

C14H8ClNO2S2

Molecular Weight

321.8 g/mol

IUPAC Name

(5E)-5-[(5-chlorothiophen-2-yl)methylidene]-3-phenyl-1,3-thiazolidine-2,4-dione

InChI

InChI=1S/C14H8ClNO2S2/c15-12-7-6-10(19-12)8-11-13(17)16(14(18)20-11)9-4-2-1-3-5-9/h1-8H/b11-8+

InChI Key

OLFSCTBHNKGYAI-DHZHZOJOSA-N

Isomeric SMILES

C1=CC=C(C=C1)N2C(=O)/C(=C\C3=CC=C(S3)Cl)/SC2=O

SMILES

C1=CC=C(C=C1)N2C(=O)C(=CC3=CC=C(S3)Cl)SC2=O

Canonical SMILES

C1=CC=C(C=C1)N2C(=O)C(=CC3=CC=C(S3)Cl)SC2=O

Origin of Product

United States

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